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molecular formula C15H22O2 B092755 3,5-Di-tert-butylbenzoic acid CAS No. 16225-26-6

3,5-Di-tert-butylbenzoic acid

Cat. No. B092755
M. Wt: 234.33 g/mol
InChI Key: NCTSLPBQVXUAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616797

Procedure details

3,5-Di-t-butyl-2-nitrobenzoyl chloride was prepared by nitration of 3,5-di-t-butylbenzoic acid 46.86 grams (0.20 mol) with 90% nitric acid (150 ml, d=1.5) to give 3,5-di-t-butyl-2-nitrobenzoic acid (54.6 grams) followedby treatment with thionyl chloride (250 ml) with dimethylformamide (1 ml).
Quantity
46.86 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:13]=1)[C:8]([OH:10])=[O:9])([CH3:4])([CH3:3])[CH3:2].[N+:18]([O-:21])([OH:20])=[O:19].S(Cl)([Cl:24])=O>CN(C)C=O>[C:1]([C:5]1[C:6]([N+:18]([O-:21])=[O:19])=[C:7]([CH:11]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:13]=1)[C:8]([Cl:24])=[O:9])([CH3:4])([CH3:3])[CH3:2].[C:1]([C:5]1[C:6]([N+:18]([O-:20])=[O:19])=[C:7]([CH:11]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:13]=1)[C:8]([OH:10])=[O:9])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
46.86 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1)C(C)(C)C
Name
Quantity
150 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=C(C(=O)Cl)C=C(C1)C(C)(C)C)[N+](=O)[O-]
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=C(C(=O)O)C=C(C1)C(C)(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 54.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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